(1,3-Dimethyl-1H-pyrazol-5-yl)(morpholin-4-yl)methanone
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Overview
Description
4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound with the molecular formula C10H15N3O2 It is a derivative of pyrazole and morpholine, combining the structural features of both these heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine typically involves the reaction of 1,3-dimethyl-5-pyrazolecarboxylic acid with morpholine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and morpholine moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine
- 4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
- 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine
Uniqueness
4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole and morpholine moieties also provides a versatile scaffold for further functionalization and derivatization .
Properties
CAS No. |
854699-94-8 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H15N3O2/c1-8-7-9(12(2)11-8)10(14)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3 |
InChI Key |
WUQBAAWXHVZKJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOCC2)C |
Origin of Product |
United States |
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